What are the physical and chemical properties of D-Phenylalaninol
What are the physical and chemical properties of D-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylalaninol, a chiral amino alcohol, is a critical building block in modern organic and medicinal chemistry. Its stereospecific structure makes it an invaluable tool in asymmetric synthesis, serving as a chiral auxiliary to control the stereochemical outcome of reactions. This technical guide provides an in-depth overview of the physical and chemical properties of D-Phenylalaninol, detailed experimental protocols for its characterization, and insights into its applications, particularly in drug development.
Physicochemical Properties
D-Phenylalaninol is a white to light yellow crystalline powder. Its properties are summarized in the tables below.
Table 1: General and Physical Properties of D-Phenylalaninol
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-phenylpropan-1-ol | [1] |
| Synonyms | (R)-2-Amino-3-phenyl-1-propanol, D-Phe-ol | [2] |
| CAS Number | 5267-64-1 | [2][3] |
| Molecular Formula | C₉H₁₃NO | [2][3][4] |
| Molecular Weight | 151.21 g/mol | [1][2][5] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 90-96 °C | [2][6] |
| Boiling Point | 303.8 - 307.5 °C at 760 mmHg | [3][6] |
| Density | 1.077 - 1.201 g/cm³ | [3][6] |
| Flash Point | 137.5 - 139.8 °C | [3][6] |
Table 2: Chemical and Spectroscopic Properties of D-Phenylalaninol
| Property | Value | Reference(s) |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [3][7] |
| Optical Rotation | [α]D²⁷ = +22 ± 2º (c=1.2 in 1N HCl) | [2] |
| pKa (Predicted) | 12.85 ± 0.10 | [3][8] |
| LogP (Predicted) | 0.7 - 1.249 | [3] |
| Hydrogen Bond Donor Count | 2 | [3][7] |
| Hydrogen Bond Acceptor Count | 2 | [3][7] |
| Rotatable Bond Count | 3 | [3][7] |
| ¹H NMR, ¹³C NMR, IR, Mass Spec | Spectra available from various sources. | [6][9] |
Experimental Protocols
Melting Point Determination
The melting point of D-Phenylalaninol can be determined using a standard capillary melting point apparatus. This method relies on the visual observation of the phase transition from solid to liquid.
Methodology:
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Sample Preparation: A small amount of finely powdered D-Phenylalaninol is packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.[2]
Solubility Assessment (Qualitative)
A qualitative assessment of D-Phenylalaninol's solubility in various solvents can be performed to confirm its general solubility profile.
Methodology:
-
Preparation: A small, measured amount of D-Phenylalaninol (e.g., 5-10 mg) is placed into a test tube.
-
Solvent Addition: A small volume of the solvent to be tested (e.g., 0.5 mL) is added to the test tube.
-
Agitation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If not, incremental additions of the solvent can be made, with agitation after each addition, to estimate the solubility.[4]
Synthesis and Applications
Synthesis of D-Phenylalaninol
D-Phenylalaninol can be synthesized from D-phenylalanine. A common laboratory-scale method involves the reduction of the carboxylic acid group.
Representative Experimental Workflow:
-
Esterification: D-phenylalanine is first converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility in organic solvents.
-
Reduction: The resulting amino ester is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent (e.g., tetrahydrofuran).
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by crystallization or chromatography, to yield D-Phenylalaninol.[10]
References
- 1. D(+)-Phenylalaninol: Synthesis, Chiral Recognition, and Gastric Acid Secretion Inhibition_Chemicalbook [chemicalbook.com]
- 2. pennwest.edu [pennwest.edu]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chymist.com [chymist.com]
- 8. byjus.com [byjus.com]
- 9. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
